molecular formula C22H22N2O4 B214621 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B214621
M. Wt: 378.4 g/mol
InChI Key: NZELRDWZKMZQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects.

Scientific Research Applications

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively used in scientific research for its various biochemical and physiological effects. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography.

Mechanism of Action

The mechanism of action of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer progression, viral replication, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in lab experiments is its high potency and specificity. However, one of the limitations is its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide. One direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to elucidate its mechanism of action and to develop more efficient synthesis methods to make it more widely available for scientific research.
In conclusion, this compound is a synthetic compound with various biochemical and physiological effects that has been extensively used in scientific research. Its high potency and specificity make it a valuable tool for investigating cancer, viral infections, and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves the reaction of 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid with 3-amino-2-hydroxybenzoic acid, followed by N-alkylation with acetic anhydride. The final product is obtained by purification through column chromatography.

properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

2-[3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]indol-1-yl]acetamide

InChI

InChI=1S/C22H22N2O4/c23-20(26)13-24-18-8-4-3-7-17(18)22(28,21(24)27)12-19(25)16-10-9-14-5-1-2-6-15(14)11-16/h3-4,7-11,28H,1-2,5-6,12-13H2,(H2,23,26)

InChI Key

NZELRDWZKMZQIQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O

Origin of Product

United States

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